molecular formula C7H6BrFS B174236 2-Bromo-5-fluorothioanisole CAS No. 147460-43-3

2-Bromo-5-fluorothioanisole

Cat. No.: B174236
CAS No.: 147460-43-3
M. Wt: 221.09 g/mol
InChI Key: JPRNOVPCJUSIBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-5-fluorothioanisole is an organic compound with the molecular formula C7H6BrFS It is a derivative of thioanisole, where the aromatic ring is substituted with bromine and fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluorothioanisole typically involves the bromination and fluorination of thioanisole. One common method is the electrophilic aromatic substitution reaction, where thioanisole is treated with bromine and a fluorinating agent under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as iron(III) bromide to facilitate the substitution reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are optimized to achieve high efficiency and purity.

Types of Reactions:

    Substitution Reactions: this compound can undergo nucleophilic substitution reactions where the bromine or fluorine atoms are replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.

    Reduction Reactions: Reduction of this compound can lead to the formation of the corresponding thiol or sulfide derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium hydroxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in an organic solvent.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous ether.

Major Products:

    Substitution: Formation of various substituted thioanisoles.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiols and sulfides.

Scientific Research Applications

2-Bromo-5-fluorothioanisole is utilized in several scientific research areas:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions due to its ability to form covalent bonds with biological macromolecules.

    Medicine: Research into its potential as a pharmacophore for the development of new therapeutic agents.

    Industry: Employed in the synthesis of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2-Bromo-5-fluorothioanisole exerts its effects involves the interaction of its bromine and fluorine substituents with target molecules. The bromine atom can participate in electrophilic reactions, while the fluorine atom can influence the electronic properties of the aromatic ring, affecting its reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

    2-Bromo-5-fluoroanisole: Similar structure but with an oxygen atom instead of sulfur.

    2-Bromo-4-fluorothioanisole: Similar structure with different positions of the substituents.

    2-Chloro-5-fluorothioanisole: Similar structure with chlorine instead of bromine.

Uniqueness: 2-Bromo-5-fluorothioanisole is unique due to the specific combination of bromine and fluorine substituents on the thioanisole framework. This combination imparts distinct electronic and steric properties, making it valuable for specific synthetic and research applications.

Properties

IUPAC Name

1-bromo-4-fluoro-2-methylsulfanylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrFS/c1-10-7-4-5(9)2-3-6(7)8/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPRNOVPCJUSIBE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC(=C1)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrFS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50472192
Record name 2-Bromo-5-fluorothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

147460-43-3
Record name 2-Bromo-5-fluorothioanisole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50472192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

76.61 g of 2-bromo-5-fluorothiophenol were dissolved in 740 ml of DMF and 62.23 g of potassium carbonate were added. A solution of 26.07 ml of iodomethane in 130 ml of DMF was then added dropwise at a temperature between 3° C. and 11° C. The reaction mixture was stirred for 3 h at room temperature, then diluted with 3 l of water and extracted four times with 500 ml each of MTB. The combined extracts were dried over sodium sulfate and the solvent was removed in vacuo. 72.71 g of the title compound were obtained as a pale brown oil.
Quantity
76.61 g
Type
reactant
Reaction Step One
Name
Quantity
740 mL
Type
solvent
Reaction Step One
Quantity
62.23 g
Type
reactant
Reaction Step Two
Quantity
26.07 mL
Type
reactant
Reaction Step Three
Name
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Quantity
3 L
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Dissolve 2-bromo-5-fluoroaniline (25 g, 131 mmol) in methyldisulfide (220 mL) and heat to 75° C. under nitrogen. Add isoamyl nitrite (46 mL, 342 mmol) dropwise via an addition funnel trough a reflux condenser (˜1 drop/sec). Large exotherm may occur if addition is too fast. After addition is complete heat the reaction to 95° C. for 1 hour and cool to room temperature and concentrate in vacuo. Purify residue twice via silica gel chromatography eluting with hexanes to yield 22 g of 1-bromo-4-fluoro-2-methylsulfanyl-benzene (76%).
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
220 mL
Type
reactant
Reaction Step One
Quantity
46 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.